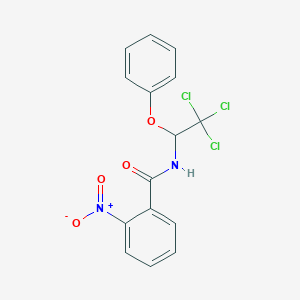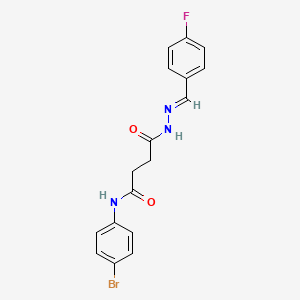
(E)-N-(4-bromophenyl)-4-(2-(4-fluorobenzylidene)hydrazinyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-溴苯基)-4-(2-(4-氟苄叉基)肼基)-4-氧代丁酰胺是一种有机化合物,其特征在于存在溴、氟和肼基官能团。
准备方法
合成路线和反应条件
(E)-N-(4-溴苯基)-4-(2-(4-氟苄叉基)肼基)-4-氧代丁酰胺的合成通常包括以下步骤:
形成中间体腙: 该步骤涉及在酸性条件下,4-氟苯甲醛与水合肼缩合形成中间体腙。
酰化反应: 然后在三乙胺等碱的存在下,将腙中间体与4-溴苯甲酰氯反应,形成最终产物。
工业生产方法
这种化合物的工业生产方法可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施。
化学反应分析
反应类型
(E)-N-(4-溴苯基)-4-(2-(4-氟苄叉基)肼基)-4-氧代丁酰胺可以发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将腙基转化为胺。
取代: 溴原子和氟原子可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠或氢化铝锂。
取代: 可以使用甲醇钠或叔丁醇钾等试剂进行亲核取代反应。
主要产物
氧化: 形成氧化物或羟基衍生物。
还原: 形成胺衍生物。
取代: 形成具有不同官能团的取代衍生物。
科学研究应用
(E)-N-(4-溴苯基)-4-(2-(4-氟苄叉基)肼基)-4-氧代丁酰胺有几个科学研究应用:
药物化学: 作为开发针对特定酶或受体的药物的先导化合物。
材料科学: 用于合成具有独特电子或光学性质的新型材料。
生物学研究: 研究其生物活性及其潜在的治疗效果。
作用机制
(E)-N-(4-溴苯基)-4-(2-(4-氟苄叉基)肼基)-4-氧代丁酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能会抑制或激活这些靶标,从而导致各种生物学效应。所涉及的确切途径将取决于特定的应用和靶标。
相似化合物的比较
类似化合物
- (E)-N-(4-氯苯基)-4-(2-(4-氟苄叉基)肼基)-4-氧代丁酰胺
- (E)-N-(4-甲基苯基)-4-(2-(4-氟苄叉基)肼基)-4-氧代丁酰胺
独特之处
(E)-N-(4-溴苯基)-4-(2-(4-氟苄叉基)肼基)-4-氧代丁酰胺的独特之处在于同时存在溴原子和氟原子,这可以赋予其独特的电子和立体性质。这些性质可以影响该化合物的反应性、稳定性和生物活性,使其成为各种应用中的宝贵化合物。
属性
分子式 |
C17H15BrFN3O2 |
|---|---|
分子量 |
392.2 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15BrFN3O2/c18-13-3-7-15(8-4-13)21-16(23)9-10-17(24)22-20-11-12-1-5-14(19)6-2-12/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
InChI 键 |
XVSFAKOGMOXKJI-RGVLZGJSSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br)F |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11699244.png)
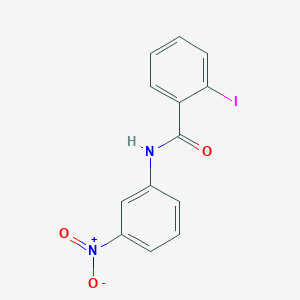
![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
![2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11699263.png)
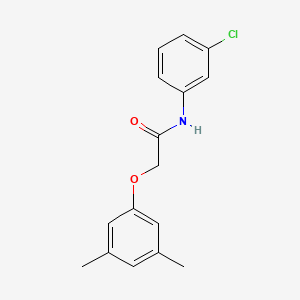
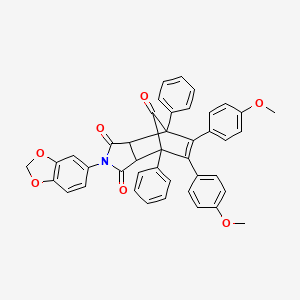

![(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699273.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
